2-Hydroxy-3-(2-methoxyphenyl)pyridine
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Overview
Description
2-Hydroxy-3-(2-methoxyphenyl)pyridine is an organic compound with the molecular formula C12H11NO2 It is a derivative of pyridine, featuring a hydroxyl group at the second position and a methoxyphenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(2-methoxyphenyl)pyridine typically involves the reaction of 2-hydroxy-3-pyridinecarboxaldehyde with 2-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for larger batch processes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(2-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyridine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of 2-oxo-3-(2-methoxyphenyl)pyridine.
Reduction: Formation of 2-hydroxy-3-(2-methoxyphenyl)dihydropyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Hydroxy-3-(2-methoxyphenyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(2-methoxyphenyl)pyridine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The hydroxyl and methoxy groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- 2-Hydroxy-3-(3-methoxyphenyl)pyridine
- 2-Hydroxy-3-(4-methoxyphenyl)pyridine
- 2-Hydroxy-3-(2-hydroxyphenyl)pyridine
Comparison: Compared to its analogs, 2-Hydroxy-3-(2-methoxyphenyl)pyridine exhibits unique properties due to the position of the methoxy group, which influences its chemical reactivity and biological activity. This positional difference can affect the compound’s ability to interact with molecular targets and its overall stability .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-7-3-2-5-9(11)10-6-4-8-13-12(10)14/h2-8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQSPOATFVLVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439586 |
Source
|
Record name | MolPort-015-144-432 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143074-70-8 |
Source
|
Record name | MolPort-015-144-432 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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